Raloxifene
Overview
Description
Raloxifene is a selective estrogen receptor modulator that is primarily used to prevent and treat osteoporosis in postmenopausal women. It is also used to reduce the risk of invasive breast cancer in high-risk postmenopausal women . This compound exhibits both estrogenic and antiestrogenic effects, making it a versatile compound in medical applications .
Mechanism of Action
Target of Action
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It exhibits tissue-specific effects distinct from estradiol .
Mode of Action
This compound acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It preserves bone mineral density and decreases the risk of breast cancer in postmenopausal women .
Biochemical Pathways
This compound has been shown to modulate several biochemical pathways. It has been found to prevent intracellular invasion of pathogenic bacteria through modulation of cell metabolic pathways . It also has the ability to counteract Spike-mediated ADAM17 activation in human pulmonary cells . Furthermore, this compound can induce cellular autophagy , a process that helps maintain cellular homeostasis.
Pharmacokinetics
This compound is taken orally and is extensively metabolized in the liver and intestines, primarily through glucuronidation . Due to extensive first-pass metabolism, the absolute bioavailability of this compound is only 2% . The elimination half-life of this compound is approximately 28 hours for a single dose and 33 hours for multiple doses . It is primarily excreted in the feces .
Result of Action
This compound has several molecular and cellular effects. It has been found to increase autophagy in cells, which contributes to the prevention of bacterial invasion and proliferation . It also modulates gene expression of relevant proteins, for example by way of its binding to the cell nuclear estrogen receptors ERα and ERβ . Non-genomic effects include modulation of mitochondrial activity, reduction of oxidative stress and programmed cell death, maintaining metabolic balance, degradation of Abeta, and modulation of intracellular cholesterol levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the decline in estrogen levels in postmenopausal women can affect the efficacy of this compound in managing osteoporosis . Additionally, the presence of other drugs or substances can potentially interact with this compound and alter its pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
Raloxifene mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It exhibits tissue-specific effects distinct from estradiol . This compound binds to the estrogen receptor to influence gene transcription through interactions with the estrogen response element (ERE) and a distinct DNA target, the this compound response element (RRE) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It prevents the production of cytokines and recruitment of macrophages and lymphocytes into tumor mass . In addition to the antiproliferative effects, this compound prevents the production of cytokines and recruitment of macrophages and lymphocytes into tumor mass .
Molecular Mechanism
This compound acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It occupies the same estrogen receptor ligand binding site as estrogen . Upon binding, this compound induces a conformational change of the receptor, allowing mediation of direct binding to transcriptional elements by accessory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have beneficial effects over time. For instance, in a large-scale postmarketing surveillance of this compound, it was observed that this compound preserves the bone mineral density and decreases the risk of breast cancer in postmenopausal women .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a study showed that the combination of this compound, aspirin, and estrogen exhibits positive lipid, MCP-1, and atherosclerotic responses with minimal stimulation of breast and uterine tissues as well as platelet aggregation in a rabbit model of menopause .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown that this compound favorably modulates signals towards cell health by modulating gene expression of relevant proteins, for example by way of its binding to the cell nuclear estrogen receptors ERα and ERβ .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. Studies have shown that the organic anion transporting polypeptides OATP1B1 and OATP1B3 and their genetic variants influence the pharmacokinetics and pharmacodynamics of this compound .
Subcellular Localization
It is known that this compound binds to estrogen receptors, thereby blocking some estrogenic pathways and activating others .
Preparation Methods
The synthesis of raloxifene typically involves the Friedel-Crafts acylation of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, followed by the deprotection of the methane sulfonyl group of 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene . This process is carried out under base conditions in water, making it an environmentally friendly method . Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous chemicals and solvents .
Chemical Reactions Analysis
Raloxifene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can occur at different positions on the benzothiophene ring.
Common reagents used in these reactions include thionyl chloride for acylation and various bases for deprotection . The major products formed from these reactions are typically intermediates used in further synthesis steps .
Scientific Research Applications
Raloxifene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying selective estrogen receptor modulators.
Biology: Investigated for its effects on bone density and breast cancer prevention.
Medicine: Extensively used in the treatment and prevention of osteoporosis and breast cancer.
Industry: Formulated into various pharmaceutical products for oral administration.
Recent studies have also explored its potential in treating brain injuries and neurodegenerative diseases, as well as its use in transdermal drug delivery systems .
Comparison with Similar Compounds
Raloxifene is often compared with other selective estrogen receptor modulators such as tamoxifen and toremifene. Unlike tamoxifen, this compound does not increase the risk of uterine cancer and has a more favorable side effect profile . Other similar compounds include:
Tamoxifen: Used primarily for breast cancer treatment.
Toremifene: Another selective estrogen receptor modulator with similar applications.
Alendronate: Used for osteoporosis but works through a different mechanism.
This compound’s unique ability to act as both an estrogen agonist and antagonist, along with its favorable safety profile, makes it a valuable compound in medical treatments .
Properties
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUITABIAKMVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82640-04-8 (hydrochloride) | |
Record name | Raloxifene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023550 | |
Record name | Raloxifene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Raloxifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble, 5.12e-04 g/L | |
Record name | Raloxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00481 | |
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Record name | Raloxifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Raloxifene is a selective estrogen receptor modulator that acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors. Based on the findings of competitive binding assays, raloxifene displays binding affinity that is similar to that of [estradiol], the predominant circulating estrogen. Estrogens play variable roles at different tissues in females, including the bone, breasts, uterus and liver, by binding to the steroid nuclear hormone receptors, Estrogen Receptor alpha (ERα) or Estrogen Receptor beta (ERβ). These receptors are normally bound to the Heat Shock Protein 90 (Hsp90) when unbound to the ligand. Ligand binding induces a conformational change in the receptor that promotes dissociation of the receptor from Hsp90, dimerization and translocation into the nucleus. This movement into the nucleus allows the receptor to bind to genomic locations based on sequence recognition of the DNA binding domain, also known as the Estrogen Response Elements (EREs). In bones, endogenous estrogens normally modulate multiple DNA response elements, including the gene-encoding transforming growth factor-β3 (TGF-β3), which is a cytokine embedded in the bone matrix. TGF-β3 plays an important role in bone remodelling by working with other cytokines to induce production of osteoblasts, such as IL-6, and attenuate the activity of osetoclasts. Estrogens typically maintain the bone integrity by inhibiting the cytokines that recruit osteoclasts and oppose the bone-resorbing, Ca2+-mobilizing action of parathyroid hormone. In contrast, estrogens promote osteoblast proliferation, augment the production of TGF-β3 and bone morphogenic proteins, and inhibit apoptosis. Mimicking the action of endogenous estrogen in bone tissues, raloxifene binds to the estrogen receptor to influence gene transcription through interactions with the estrogen response element (ERE) and a distinct DNA target, the raloxifene response element (RRE). It occupies the same ER ligand binding site as estrogen. Upon binding, raloxifene induces a conformational change of the receptor, allowing mediation of direct binding to transcriptional elements by accessory proteins. Increased expression of bone matrix proteins, such as alkaline phosphatase, osteonectin, osteocalcin and collagen may be seen. The agonistic or antagonistic action of raloxifene depends on the extent of recruitment of coactivators and corepressors to estrogen receptor (ER) target gene promotors. In breast tissues, raloxifene acts as an estrogen receptor antagonist to attenuate the estrogen-dependent proliferative effects of epithelial cell expansion. In addition to the antiproliferative effects, raloxifene prevents the production of cytokines and recruitment of macrophages and lymphocytes into tumor mass., Bone remodeling is controlled by the actions of bone-degrading osteoclasts and bone-forming osteoblasts (OBs). Aging and loss of estrogen after menopause affects bone mass and quality. Estrogen therapy, including selective estrogen receptor modulators (SERMs), can prevent bone loss and increase bone mineral density in post-menopausal women. Although investigations of the effects of estrogen on osteoclast activity are well advanced, the mechanism of action of estrogen on OBs is still unclear. The proline-rich tyrosine kinase 2 (Pyk2) is important for bone formation and female mice lacking Pyk2 (Pyk2-KO) exhibit elevated bone mass, increased bone formation rate and reduced osteoclast activity. Therefore, in the current study, we examined the role of estrogen signaling on the mechanism of action of Pyk2 in OBs. As expected, Pyk2-KO OBs showed significantly higher proliferation, matrix formation, and mineralization than WT OBs. In addition we found that Pyk2-KO OBs cultured in the presence of either 17beta-estradiol (E2) or raloxifene, a SERM used for the treatment of post-menopausal osteoporosis, showed a further robust increase in alkaline phosphatase (ALP) activity and mineralization. We examined the possible mechanism of action and found that Pyk2 deletion promotes the proteasome-mediated degradation of estrogen receptor a (ERa), but not estrogen receptor beta (ERbeta). As a consequence, E2 signaling via ERbeta was enhanced in Pyk2-KO OBs. In addition, we found that Pyk2 deletion and E2 stimulation had an additive effect on ERK phosphorylation, which is known to stimulate cell differentiation and survival. Our findings suggest that in the absence of Pyk2, estrogen exerts an osteogenic effect on OBs through altered ERalpha and ERbeta signaling. Thus, targeting Pyk2, in combination with estrogen or raloxifene, may be a novel strategy for the prevention and/or treatment of bone loss diseases., The estrogenic character of tamoxifen and raloxifene was studied on three different genes, an ERE-reporter construct and two endogenous genes, sex hormone binding globulin (SHBG) and pS2, in two variants of the human liver carcinoma cell line HepG2. On the ERE-reporter construct and the pS2 gene both tamoxifen and raloxifene acted as pure estrogen antagonists, whereas on the SHBG gene they functioned as partial estrogens/antiestrogens at concentrations below 1 uM and as full "agonists" at concentrations higher than 1 microM. The fold stimulatory effect of tamoxifen and raloxifene on SHBG protein expression was similar in the estrogen receptor (ER) expressing HepG2 cells (HepER3) and the parental non-ER expressing HepG2 cells at concentrations above 1 uM. In contrast, the 17beta-estradiol analogue moxestrol stimulated SHBG expression only in the HepER3 cells. Both tamoxifen and raloxifene had an additive effect to estrogen receptor-dependent SHBG gene expression in the HepER3 cells in the presence of saturating concentrations of moxestrol. However, a significant difference was observed in that a much higher concentration of moxestrol was required to see an additive effect of raloxifene compared to tamoxifen. The cytokine IL1-beta completely blocked the tamoxifen-dependent induction of SHBG gene expression in HepER3 cells, but only partly blocked the effect of moxestrol mediated by the ER. In conclusion, our results suggest that the mechanism for the liver-selective "estrogenic" character of tamoxifen and raloxifene is mediated by a non-ER dependent pathway. | |
Record name | Raloxifene | |
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Color/Form |
Crystals from acetone | |
CAS No. |
84449-90-1 | |
Record name | Raloxifene | |
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Record name | RALOXIFENE | |
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Record name | Raloxifene | |
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Melting Point |
268-272, 143-147 °C, Crystals from methanol/water; mp: 258 °C; UV max (ethanol): 286 nm (epsilon 32800). Freely soluble in dimethylsulfoxide; sparingly soluble in methanol; slightly soluble in alcohol; very slightly soluble in water, isopropyl alcohol, octanol. Practically insoluble in ether, ethyl acetate /Raloxifene hydrochloride/, 143 - 147 °C | |
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Record name | Raloxifene | |
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Retrosynthesis Analysis
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